An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-5-(trifluoromethyl)pyridine
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-5-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of a Fluorinated Heterocycle
In the landscape of modern synthetic chemistry, particularly within the agrochemical and pharmaceutical sectors, the strategic incorporation of fluorine atoms can profoundly influence a molecule's biological efficacy. The trifluoromethyl group (-CF₃) is especially prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profiles of active ingredients.[1][2] 2,4-Dichloro-5-(trifluoromethyl)pyridine stands as a pivotal building block in this domain. Its pyridine core, activated by two chlorine atoms and a potent electron-withdrawing trifluoromethyl group, offers a versatile platform for constructing complex molecular architectures.[1]
This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of 2,4-Dichloro-5-(trifluoromethyl)pyridine. Moving beyond a simple recitation of data, we will delve into the causality behind its reactivity, provide field-proven experimental protocols, and offer insights grounded in mechanistic understanding to empower researchers, scientists, and drug development professionals in their work.
Molecular Structure and Physicochemical Properties
Structural and Electronic Overview
The chemical identity of 2,4-Dichloro-5-(trifluoromethyl)pyridine is defined by its molecular formula, C₆H₂Cl₂F₃N.[1] The molecule consists of a central pyridine ring substituted with two chlorine atoms at the C2 and C4 positions and a trifluoromethyl group at the C5 position.
From an electronic standpoint, this substitution pattern renders the aromatic ring highly electron-deficient. The electronegativity of the nitrogen atom, compounded by the strong inductive- and resonance-withdrawing effects of the chlorine atoms and the exceptionally powerful inductive effect of the -CF₃ group, creates a system primed for specific classes of chemical transformations.[1] This electronic environment is the fundamental driver of the compound's characteristic reactivity, particularly its susceptibility to nucleophilic attack.
Physicochemical Data
A summary of the core physical and chemical properties is presented below for quick reference. These values are essential for experimental design, safety assessment, and process scale-up.
| Property | Value | Reference |
| IUPAC Name | 2,4-dichloro-5-(trifluoromethyl)pyridine | [1][3] |
| CAS Number | 888327-38-6 | [1] |
| Molecular Formula | C₆H₂Cl₂F₃N | [1] |
| Molecular Weight | 215.98 g/mol | [1] |
| Monoisotopic Mass | 214.951639 Da | [1] |
| Appearance | Liquid | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Spectroscopic Characterization: Verifying Molecular Identity
Unambiguous structural confirmation is the bedrock of chemical research. For 2,4-Dichloro-5-(trifluoromethyl)pyridine, a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a definitive analytical fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to be simple, showing two distinct signals in the aromatic region, typically between δ 7.5 and 8.7 ppm, corresponding to the protons at the C3 and C6 positions.[1]
-
¹⁹F NMR: This technique is crucial for confirming the presence of the trifluoromethyl group. A characteristic singlet is anticipated around δ -62 ppm, a typical chemical shift for an aromatic -CF₃ group.[1]
-
¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, with the carbon attached to the -CF₃ group appearing as a distinct quartet due to C-F coupling.[1]
Mass Spectrometry (MS)
Mass spectrometric analysis provides unequivocal confirmation of the compound's mass and elemental composition. The electron impact (EI) mass spectrum will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 215.[1] A hallmark feature is the isotopic pattern created by the two chlorine atoms, which results in additional prominent peaks at m/z 217 (M+2) and m/z 219 (M+4) in a characteristic ratio.[1] Typical fragmentation patterns involve the loss of chlorine atoms and the trifluoromethyl radical.[1]
Infrared (IR) Spectroscopy
The IR spectrum reveals the functional groups and bonding within the molecule. Key absorption bands are expected for C-Cl, C-F, and aromatic C=C and C=N stretching vibrations. Data from the closely related isomer, 2,3-dichloro-5-(trifluoromethyl)pyridine, shows characteristic vibrations that can be used for comparison.[4]
Synthesis and Manufacturing Pathways
The synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyridine and its isomers typically relies on fluorination of a corresponding trichloromethyl precursor, a robust and scalable method.[1] A common industrial approach involves the vapor-phase reaction of a chlorinated picoline derivative.[5]
Caption: Generalized synthesis workflow for trifluoromethylpyridines.
Protocol: Fluorination of 2-chloro-5-(trichloromethyl)pyridine
This protocol describes a common method for synthesizing trifluoromethylpyridines. The causality behind this choice is the high efficiency of hydrogen fluoride (HF) in exchanging chlorine atoms for fluorine on a trichloromethyl group, a thermodynamically favorable process.[1]
-
Reactor Preparation: A high-pressure autoclave reactor, suitable for handling anhydrous hydrogen fluoride, is charged with the starting material, 2-chloro-5-(trichloromethyl)pyridine, and a catalytic amount of a metal halide, such as iron(III) chloride.[1][6]
-
Reagent Introduction: Anhydrous hydrogen fluoride is carefully introduced into the sealed reactor. The molar excess of HF is a critical parameter that drives the reaction to completion.
-
Reaction Execution: The reactor is heated to a specified temperature (e.g., >150 °C) and maintained under superatmospheric pressure.[1][6] The catalyst facilitates the halogen exchange mechanism. The reaction is monitored until conversion is complete.
-
Work-up and Purification: After cooling, the excess HF is carefully neutralized. The crude product is extracted with a suitable organic solvent (e.g., dichloromethane), washed with an aqueous base and water, and dried. The final product is purified by distillation to yield 2,4-Dichloro-5-(trifluoromethyl)pyridine.[6]
Core Reactivity: A Tale of Two Mechanisms
The synthetic utility of 2,4-Dichloro-5-(trifluoromethyl)pyridine is dominated by two principal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it highly susceptible to attack by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The chlorine atoms at the C2 and C4 positions are excellent leaving groups.
Sources
- 1. Buy 2,4-Dichloro-5-(trifluoromethyl)pyridine | 888327-38-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,4-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 45790941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

